![molecular formula C18H19ClN6O3 B2739791 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876900-91-3](/img/structure/B2739791.png)
2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
カタログ番号 B2739791
CAS番号:
876900-91-3
分子量: 402.84
InChIキー: UCXZHJDLQYDZGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical name, molecular formula, and structure. It may also include information about the compound’s sources or applications .
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the specific reactions used to create the compound, the conditions under which these reactions occur, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound. This can include information about the compound’s bonds, its stereochemistry, and its conformation .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include information about the compound’s reactivity, its reaction mechanisms, and the products of its reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the compound’s characteristics. This can include information about the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用
Structural Characterization and Synthesis
- The structural analysis and X-ray structure determination of heterocyclic derivatives similar to the specified compound have been studied, revealing insights into their chemical properties and synthesis pathways. For example, the study by Banfield, J., Fallon, G., & Gatehouse, B. M. (1987) focuses on the formation and structural characterization of heterocyclic derivatives of guanidine, which shares structural features with the specified compound (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activity
- Research on pyrimidinone and oxazinone derivatives, starting from specific heterocyclic precursors, has shown antimicrobial properties. A study by Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012) synthesized a series of these derivatives demonstrating good antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Imaging and Diagnostic Applications
- A novel series of compounds, including the target compound, has been reported for imaging applications, particularly in positron emission tomography (PET). For instance, Dollé, F., Hinnen, F., Damont, A., et al. (2008) described the synthesis of a selective radioligand, indicating its utility in imaging the translocator protein (18 kDa) with PET, showcasing the compound's relevance in diagnostic research (Dollé et al., 2008).
Reaction Mechanisms and Chemical Properties
- Studies on the reaction mechanisms of similar acetamide derivatives have contributed to understanding their chemical behavior and potential applications in synthetic chemistry. For example, the work by Hirota, T., Koyama, T., Nanba, T., et al. (1978) explores reactions of benzyl ketones with formamide or acetamide, providing insights into the synthesis of polycyclic N-hetero compounds (Hirota et al., 1978).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-10-7-23(12-5-3-4-11(19)6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXZHJDLQYDZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

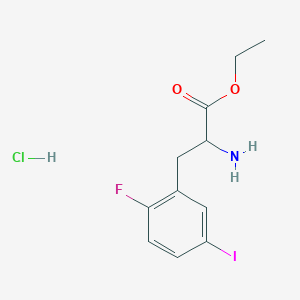
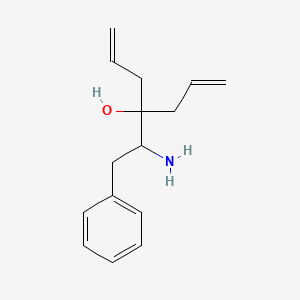
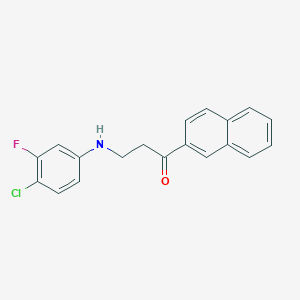
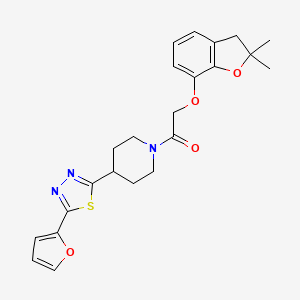
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
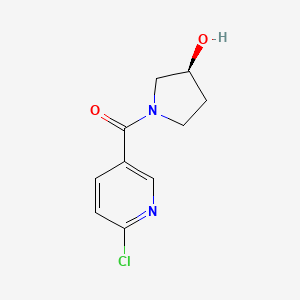
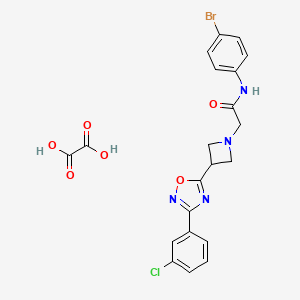
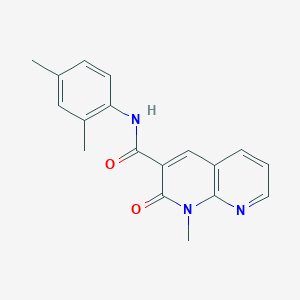
![8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)
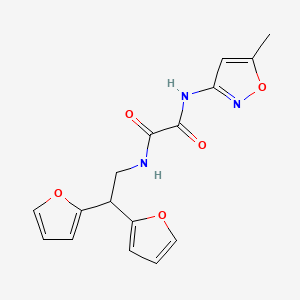
![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)
![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)